molecular formula C10H23NO B1588453 8-Dimethylamino-1-octanol CAS No. 29823-87-8

8-Dimethylamino-1-octanol

Cat. No.: B1588453
CAS No.: 29823-87-8
M. Wt: 173.3 g/mol
InChI Key: CAKJEDBOIMYCHP-UHFFFAOYSA-N
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Scientific Research Applications

8-Dimethylamino-1-octanol has a wide range of applications in scientific research:

Safety and Hazards

“8-Dimethylamino-1-octanol” is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . In case of contact with skin or eyes, it’s recommended to wash with plenty of water. If skin irritation or eye irritation persists, medical advice should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Dimethylamino-1-octanol typically involves the reaction of 1-octanol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 8-Dimethylamino-1-octanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces alkyl halides.

Mechanism of Action

The mechanism of action of 8-Dimethylamino-1-octanol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. It can also participate in hydrogen bonding due to the presence of the hydroxyl group, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 8-Dimethylamino-1-octanol is unique due to its specific combination of a long carbon chain and the presence of both a hydroxyl and a dimethylamino group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

8-(dimethylamino)octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKJEDBOIMYCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431132
Record name 8-Dimethylamino-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29823-87-8
Record name 8-Dimethylamino-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Dimethylamino-1-octanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 40% dimethylamine/water (30 mL, 26.9 g, 239 mmol) and ethanol (50 mL) was treated with a solution of 8-bromo-1-octanol (15.13 g, 72.3 mmol) and ethanol (20 mL), added dropwise over 10 minutes. The reaction mixture was stirred for 75 hours, diluted with ethyl acetate (80 mL) and washed with saturated sodium bicarbonate solution. The aqueous phase was extracted with ethyl acetate. The combined organic phases were washed with saturated sodium bicarbonate solution (50 mL) and brine (2×40 mL), dried over sodium sulfate, and concentrated. The 11.4 g of 8-dimethylamino-1-octanol, isolated as a yellow oil, was used as is.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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